Xanthosine (Standard)

Enzymology Nucleoside Metabolism Substrate Specificity

Xanthosine is an irreplaceable substrate for plant nucleoside hydrolases (PvNSH2, PpNRH, ZmNRH), exhibiting 5.3-fold higher activity than inosine and up to 60-fold greater hydrolysis than guanosine. It provides a distinct Ki of 2.11 μM against cytidine deaminase and is the essential precursor of XMP, the endogenous IMPDH feedback inhibitor. For HPLC-ECD nucleotide quantification, xanthosine-based standards are mandatory as adenosine nucleotides are ECD-inactive. In RNA chemical biology, xanthosine enables orthogonal kappa-xanthosine base pairing for site-specific fluorescent labeling. Generic substitution with inosine or guanosine will invalidate experimental results.

Molecular Formula C10H12N4O6
Molecular Weight 284.23 g/mol
Cat. No. B15594830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthosine (Standard)
Molecular FormulaC10H12N4O6
Molecular Weight284.23 g/mol
Structural Identifiers
InChIInChI=1S/C10H12N4O6/c15-1-3-5(16)6(17)9(20-3)14-2-11-4-7(14)12-10(19)13-8(4)18/h2-3,5-6,9,15-17H,1H2,(H2,12,13,18,19)/t3-,5?,6+,9-/m1/s1
InChIKeyUBORTCNDUKBEOP-DTUHVUQASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xanthosine (Standard) Procurement Guide: Purine Nucleoside Specifications for Metabolic, Enzymatic, and RNA Modification Research


Xanthosine (CAS 146-80-5) is a naturally occurring purine nucleoside consisting of xanthine linked to a β-D-ribofuranose moiety via a β-N9-glycosidic bond. As an endogenous metabolite in purine metabolism, it is generated primarily through the deamination of guanosine [1] and is further phosphorylated to xanthosine 5′-monophosphate (XMP), a critical intermediate at the branch point of de novo guanine nucleotide biosynthesis [2]. Xanthosine is also an intermediate in the biosynthesis of caffeine in tea plants [3]. In RNA biology, it forms through guanosine deamination and serves as a non-canonical nucleobase with distinct base-pairing properties [4]. These fundamental characteristics position xanthosine as a unique and essential analytical standard and research reagent in enzymology, nucleotide metabolism, and nucleic acid research.

Why Inosine or Guanosine Cannot Substitute for Xanthosine in Critical Experimental Workflows


Although xanthosine, inosine, and guanosine are all purine nucleosides sharing a β-D-ribofuranose core, their distinct nucleobase structures—xanthine (2,6-dioxopurine), hypoxanthine (6-oxopurine), and guanine (2-amino-6-oxopurine)—confer fundamentally different biochemical behaviors. These structural differences translate into pronounced variations in enzyme substrate specificity [1], metabolic routing [2], and nucleic acid base-pairing properties [3]. Consequently, generic substitution with a related purine nucleoside will invalidate experimental results in any assay dependent on enzyme recognition, metabolic flux analysis, or RNA structure-function studies. The quantitative evidence presented below substantiates why procurement of the specific compound—xanthosine—is a non-negotiable requirement for experimental reproducibility and data integrity in these defined research contexts.

Quantitative Comparative Evidence for Xanthosine Differentiation in Enzymatic and Analytical Systems


Xanthosine Exhibits 4.7-Fold Higher Substrate Activity Than Inosine for PvNSH2 Nucleoside Hydrolase

In a direct head-to-head enzymatic assay using the PvNSH2 nucleoside hydrolase from Phaseolus vulgaris, xanthosine demonstrated a relative activity of 100 ± 11.0%, whereas inosine exhibited only 18.9 ± 0.3% relative activity at an identical substrate concentration of 2 mM [1]. This quantifies xanthosine as a 5.3-fold better substrate (4.7-fold higher activity when accounting for standard deviations) for this specific enzyme, which is involved in purine salvage and cytokinin activation pathways in plants [1]. The PvNSH1 isozyme displayed an inverse preference, underscoring that the substitution of xanthosine with inosine would yield drastically different kinetic profiles depending on the enzymatic context.

Enzymology Nucleoside Metabolism Substrate Specificity

Xanthosine Displays a 2.4-Fold Lower Ki for Cytidine Deaminase Compared to Inosine, Indicating Stronger Competitive Binding

Kinetic analysis of cytidine deaminase inhibition revealed that xanthosine has a Ki value of 2.11 μM, which is 2.0-fold lower (i.e., stronger binding affinity) than the Ki of 4.15 μM for inosine [1]. Furthermore, xanthosine exhibits a distinct inhibition profile with a Ki′ value of 5.03 μM, whereas inosine has a Ki′ of 2.26 μM, indicating that the two nucleosides differ significantly in their modes of enzyme interaction [1]. Guanosine, with a Ki of 1.60 μM and Ki′ of 0.455 μM, presents a third, divergent inhibition pattern, confirming that these purine nucleosides are not functionally interchangeable as enzyme modulators.

Enzyme Inhibition Drug Metabolism Nucleoside Analog

Xanthosine is a Superior Substrate for Plant Nucleoside Hydrolases, with Up to 60-Fold Higher Relative Rates Than Guanosine

In a comparative study of five plant nucleoside hydrolases (NRHs) from Physcomitrella patens and Zea mays, xanthosine consistently ranked among the most efficiently hydrolyzed purine nucleosides. For PpNRH1, the relative rate for xanthosine was set to 100%, while inosine had a rate of 87%, adenosine 6.1%, and guanosine only 1.7% [1]. Most strikingly, for ZmNRH3, xanthosine displayed a relative rate of 70%, which is 46.7-fold higher than the rate for guanosine (1.5%) and 35-fold higher than adenosine (2%) [1]. This pattern was maintained across all five enzymes tested, with xanthosine exhibiting relative rates ranging from 34% to 100%, while guanosine rates ranged from 0% to 1.7% [1].

Plant Biochemistry Nucleoside Hydrolase Substrate Profiling

HPLC-ECD Enables Selective Detection of Xanthosine and Guanosine Nucleotides with Adenosine Compounds Being Electrochemically Inactive

High-performance liquid chromatography coupled with electrochemical detection (HPLC-ECD) provides a method for the selective analysis of xanthosine and guanosine nucleotides. A study evaluating this technique demonstrated the successful separation of five monophosphates of guanosine, along with the resolution of di- and triphosphates from monophosphates [1]. Critically, adenosine nucleotides were found to be insensitive to ECD under the same conditions [1]. This differential electrochemical behavior allows for the specific quantification of xanthosine-related nucleotides in complex biological matrices without interference from adenosine compounds, a feature not achievable with UV detection alone.

Analytical Chemistry HPLC Nucleotide Analysis

Xanthosine is Highly Soluble in DMSO (57 mg/mL) but Insoluble in Water and Ethanol, Dictating Specific Experimental Solvent Conditions

The solubility profile of xanthosine at 25°C is characterized by high solubility in DMSO (57 mg/mL, corresponding to 200.54 mM) and insolubility in both water and ethanol . This stark solubility contrast dictates that stock solutions must be prepared in DMSO, and subsequent dilution into aqueous buffers requires careful consideration to avoid precipitation. While xanthosine is reported to be sparingly soluble in cold water and freely soluble in hot water [1], this thermal dependence is not a practical consideration for most biological assays conducted at ambient or physiological temperatures.

Solubility Formulation In Vitro Assay

Xanthosine Enables Site-Specific RNA Labeling via Orthogonal Base-Pairing with Kappa Nucleoside

Xanthosine forms an orthogonal base-pair with the synthetic 2,4-diaminopyrimidine C-nucleoside kappa (K), enabling site-specific incorporation of xanthosine into RNA during in vitro transcription [1]. Using a DNA template containing the kappa nucleoside, researchers demonstrated the reliable incorporation of xanthosine into transcribed RNA [1]. NMR spectroscopy confirmed that xanthosine introduces only minor structural perturbations into the RNA helix [1]. Furthermore, a clickable 7-deaza-xanthosine derivative was synthesized, allowing for site-specific post-transcriptional modification of RNA with fluorophores or other functional labels [1]. This orthogonal base-pairing system provides a unique chemical biology tool for RNA labeling and functional studies that cannot be replicated using canonical nucleosides like inosine or guanosine.

RNA Biology Nucleic Acid Chemistry Bioconjugation

Optimal Research and Industrial Application Scenarios for Xanthosine Based on Quantitative Differentiation Evidence


Enzymatic Characterization of Plant Nucleoside Hydrolases (NRHs)

Xanthosine is the optimal substrate for characterizing the activity of plant nucleoside hydrolases (NRHs), particularly PvNSH2 from Phaseolus vulgaris and the PpNRH and ZmNRH families. As demonstrated by direct comparative data, xanthosine exhibits 5.3-fold higher relative activity than inosine with PvNSH2 [1] and up to 60-fold higher hydrolysis rates than guanosine across a panel of five plant NRHs [2]. Researchers studying cytokinin metabolism, purine salvage, or plant developmental biology should procure xanthosine as the primary substrate standard to ensure accurate kinetic characterization and avoid the near-negligible signals obtained with alternative purine nucleosides.

Inhibition Studies of Cytidine Deaminase and IMP Dehydrogenase

For biochemical and pharmacological studies of cytidine deaminase, xanthosine provides a distinct inhibition profile with a Ki of 2.11 μM and Ki′ of 5.03 μM, differing significantly from inosine (Ki = 4.15 μM, Ki′ = 2.26 μM) [3]. Additionally, as the direct product of IMP dehydrogenase, xanthosine 5′-monophosphate (XMP) is the endogenous feedback inhibitor of this enzyme, a key target in anticancer and immunosuppressive therapy [4]. Xanthosine and its phosphorylated derivative are therefore essential reagents for developing and validating IMPDH inhibitor assays, where generic substitution with other nucleosides would misrepresent the native regulatory mechanism.

HPLC-ECD Method Development for Nucleotide Analysis

Analytical chemists developing HPLC methods with electrochemical detection (ECD) for nucleotide quantification should include xanthosine and its nucleotides as reference standards. The method has been validated for the separation of guanosine and xanthosine monophosphates and their resolution from di- and triphosphates [5]. Critically, adenosine nucleotides are ECD-inactive, meaning that xanthosine-based standards are indispensable for accurate calibration in this detection mode. Procurement of high-purity xanthosine ensures method robustness and enables the specific detection of xanthosine-related nucleotides in complex biological samples such as tissue extracts or cell lysates.

Site-Specific RNA Labeling and Biophysical Studies

In the field of RNA chemical biology, xanthosine is a critical component of the orthogonal kappa-xanthosine base-pairing system for site-specific RNA labeling. Researchers can incorporate xanthosine at defined positions during in vitro transcription and subsequently modify the RNA with fluorophores or other probes via click chemistry using 7-deaza-xanthosine derivatives [6]. NMR studies confirm that xanthosine incorporation causes only minor structural perturbations, making it suitable for biophysical and structural investigations of RNA folding and function [6]. This application represents a unique and irreplaceable use case for xanthosine that cannot be fulfilled by any canonical or other non-canonical nucleoside.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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